molecular formula C12H14N4O3 B2375030 3-[(4-Nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine CAS No. 1429419-13-5

3-[(4-Nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine

Cat. No.: B2375030
CAS No.: 1429419-13-5
M. Wt: 262.269
InChI Key: HGYOMMUAAUQNNB-UHFFFAOYSA-N
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Description

3-[(4-Nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine is a complex organic compound that features a pyridine ring linked to a pyrazole moiety via an oxymethyl bridge

Scientific Research Applications

3-[(4-Nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole derivative followed by alkylation and subsequent coupling with a pyridine derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems and advanced purification techniques ensures the compound meets the required standards for various applications.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the nitro group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

    Amino derivatives: from reduction reactions.

    Substituted pyridine derivatives: from substitution reactions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole moiety play crucial roles in its binding affinity and activity. The exact pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • 3-(4-Nitrophenyl)pyrazole
  • 4-Nitro-1-propan-2-ylpyrazole
  • Pyridine derivatives with nitro and alkyl substituents

Uniqueness: 3-[(4-Nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine stands out due to its unique combination of a pyridine ring and a nitro-substituted pyrazole moiety

Properties

IUPAC Name

3-[(4-nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-9(2)15-7-11(16(17)18)12(14-15)19-8-10-4-3-5-13-6-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYOMMUAAUQNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)OCC2=CN=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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